

The Dual-Reactivity Powerhouse: A Technical Guide to Azido-PEG5-amine

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Compound of Interest		
Compound Name:	Azido-PEG5-amine	
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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug development, the ability to selectively and efficiently link different molecular entities is paramount. **Azido-PEG5-amine** has emerged as a critical tool, offering a versatile and powerful platform for creating complex biomolecular architectures. This heterobifunctional linker, featuring a terminal azide group and a primary amine separated by a five-unit polyethylene glycol (PEG) spacer, provides researchers with orthogonal reactive handles for a two-step conjugation strategy. This guide delves into the core functionalities of **Azido-PEG5-amine**, its applications, and detailed protocols for its use.

Core Concepts: Deconstructing Azido-PEG5-amine

At its core, **Azido-PEG5-amine** is a molecule designed for elegant and precise molecular engineering. Its structure can be broken down into three key components:

- The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of
 reactions known for their high efficiency, selectivity, and biocompatibility. The azide group
 readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and StrainPromoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage
 with alkyne-containing molecules.[1][2]
- The Primary Amine Group (-NH₂): This group provides a classic and robust method for conjugation. It readily reacts with carboxylic acids (in the presence of activators like EDC),



activated esters (such as NHS esters), and other carbonyl compounds to form stable amide bonds.[3][4]

• The PEG5 Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol linker imparts several advantageous properties. Its hydrophilic nature enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications.[4] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[5]

Quantitative Data Summary

For researchers, having access to precise physicochemical properties is essential for experimental design and reproducibility. The following table summarizes the key quantitative data for **Azido-PEG5-amine**.

Property	Value	Reference(s)
Chemical Formula	C12H26N4O5	[3][6]
Molecular Weight	306.4 g/mol	[3][4][7]
CAS Number	516493-93-9	[3][6]
Purity	Typically ≥95% or ≥98%	[3][7][8]
Physical Form	Colorless to light-colored oil	[6]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage Condition	-20°C, protected from light and moisture	[3][9]

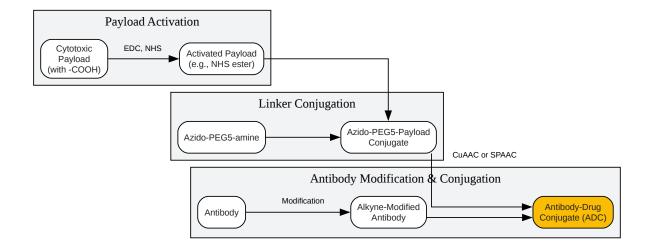
Key Applications and Reaction Pathways

The unique bifunctional nature of **Azido-PEG5-amine** makes it a versatile linker in a multitude of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles and surfaces.[9][10]



Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, **Azido-PEG5-amine** can be used to link a cytotoxic payload to an antibody. The amine group can be reacted with an activated payload, and the azide group can then be "clicked" onto an alkyne-modified antibody.



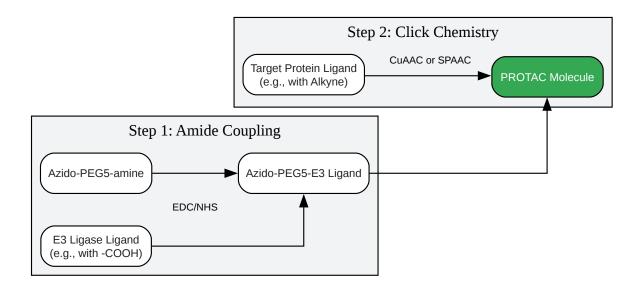
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Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis

Azido-PEG5-amine is an ideal linker for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.





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General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following are generalized protocols for common applications of **Azido-PEG5-amine**. Researchers should optimize reaction conditions for their specific molecules.

Protocol 1: Conjugation of Azido-PEG5-amine to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxyl group.

Materials:

- Molecule with a carboxylic acid group
- Azido-PEG5-amine
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)



- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.
- Conjugation: In a separate tube, dissolve **Azido-PEG5-amine** in the reaction buffer. Add the activated NHS ester solution to the **Azido-PEG5-amine** solution. A 2-5 fold molar excess of the activated molecule to the linker is a common starting point.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Purify the resulting Azido-PEG5-conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
- Characterization: Confirm the identity and purity of the final product by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an azide-functionalized molecule (e.g., the product from Protocol 1) and an alkyne-containing molecule.

Materials:

Azide-functionalized molecule

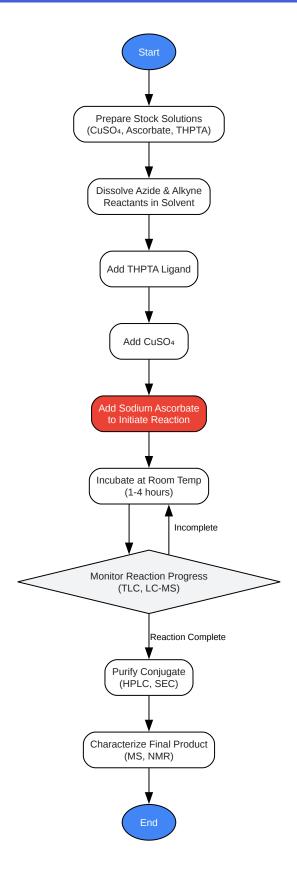


- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or tbutanol)
- Purification system (e.g., HPLC, SEC)

Procedure:

- Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).
- Reaction Setup: In a reaction vessel, dissolve the azide- and alkyne-functionalized
 molecules in the chosen reaction solvent. A slight molar excess (1.1-1.5 equivalents) of one
 reactant can be used to drive the reaction to completion.
- Initiation of Reaction: Add THPTA to the reaction mixture to a final concentration of 1-5 mM. Then, add CuSO₄ to a final concentration of 0.1-1 mM. Finally, initiate the reaction by adding sodium ascorbate to a final concentration of 1-10 mM.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
- Purification: Once the reaction is complete, purify the triazole-linked conjugate using a suitable method like reverse-phase HPLC or size-exclusion chromatography (SEC).
- Characterization: Verify the final product by mass spectrometry and other relevant analytical techniques.





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Step-by-step logical flow of the CuAAC protocol.



Conclusion

Azido-PEG5-amine stands out as a highly valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specific reactivity of the azide group for click chemistry with the robust chemistry of the amine group, all connected by a solubilizing PEG spacer, enables the precise and efficient construction of complex molecular conjugates. From targeted therapeutics like ADCs and PROTACs to advanced functional materials, the applications of this bifunctional linker are vast and continue to expand, empowering the next wave of scientific innovation.

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